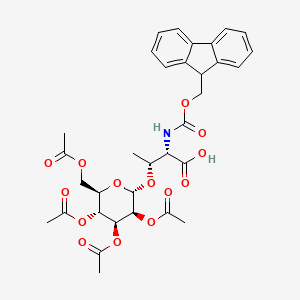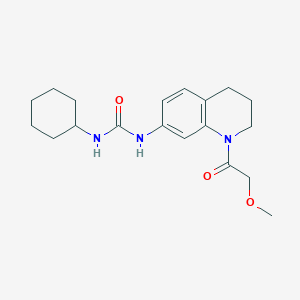
1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives involves multistep chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the Biginelli-type reaction has been used for the synthesis of dihydropyrimidin-2(1H)-ones, a reaction mechanism that might be adaptable for synthesizing structures similar to 1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea by adjusting the starting materials and reaction conditions (Kolosov et al., 2015).
Molecular Structure Analysis
Molecular structure determination techniques such as X-ray crystallography provide insights into the compound's conformation, bond lengths, and angles. Studies on related compounds reveal that the cyclohexene and quinoline units can adopt various conformations influencing the molecule's overall geometry and its interactions with biological targets. For example, crystal structure analysis of similar compounds highlights the non-planar nature of tetrahydroquinoline units and the spatial arrangement of substituents around the core structure, which is critical for biological activity (Akkurt et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is influenced by its functional groups. Urea derivatives, for instance, participate in various chemical reactions, including cyclization and interaction with nucleophiles and electrophiles, which can lead to a wide range of derivatives with diverse biological activities (Li et al., 2012).
Physical Properties Analysis
The physical properties of chemical compounds, such as solubility, melting point, and crystallinity, are critical for their practical applications. These properties depend on the molecular structure and can be predicted or measured experimentally. While specific data on 1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is not provided, related studies on urea derivatives offer insights into how structural variations can affect these properties (Deng et al., 2022).
科学的研究の応用
Biginelli-Type Synthesis
Research into the synthesis of heterocyclic compounds, such as dihydropyrimidinones and tetrahydroquinolines, through Biginelli-type reactions has been explored. These synthetic methodologies are significant for the production of compounds with potential biological activities. For example, Kolosov et al. (2015) developed a novel approach for the synthesis of 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones through the ternary condensation of N-methoxyurea, aldehydes, and 1,3-dicarbonyl compounds using a DMF–TMSCl system as the catalyst. This method may offer a pathway for synthesizing related urea derivatives, including the target compound, by facilitating the formation of complex heterocyclic structures (Kolosov et al., 2015).
Synthesis of Tetrahydroquinoline Derivatives
Elkholy and Morsy (2006) investigated the synthesis of tetrahydroquinoline derivatives, highlighting the versatility of cyclohexanone in generating biologically active compounds through reactions with various reagents. This research underscores the potential of cyclohexane-based compounds, like the target molecule, in the creation of novel therapeutic agents with antimicrobial properties (Elkholy & Morsy, 2006).
Novel Urea and Bis-Urea Derivatives
Perković et al. (2016) synthesized novel urea and bis-urea derivatives of primaquine with substituted benzene moieties, assessing their antiproliferative activity against various cancer cell lines. This study demonstrates the therapeutic potential of urea derivatives in cancer treatment, suggesting that the target compound could be explored for similar applications (Perković et al., 2016).
Applications in Antimicrobial Agents
The development of new antimicrobial agents is a critical area of research. For instance, El-zohry and Abd-Alla (2007) focused on synthesizing new 3,4-dihydroquinazolin-4-one derivatives as antimicrobial agents. This research path could be relevant for exploring the antimicrobial potential of "1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea" and related compounds (El-zohry & Abd-Alla, 2007).
Synthesis of Hydroxytetrahydroisoquinolines
Mottinelli et al. (2017) explored the synthesis of hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction, highlighting a method for accessing variously substituted tetrahydroisoquinolines. This methodology could be adapted to synthesize compounds with structures similar to the target compound, offering potential routes for the development of novel pharmaceuticals or research tools (Mottinelli et al., 2017).
特性
IUPAC Name |
1-cyclohexyl-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-13-18(23)22-11-5-6-14-9-10-16(12-17(14)22)21-19(24)20-15-7-3-2-4-8-15/h9-10,12,15H,2-8,11,13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLREHPLBBIDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

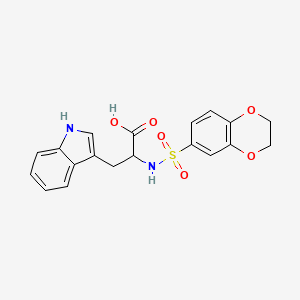
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2497691.png)

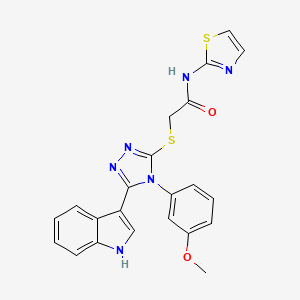
![N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2497694.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2497696.png)
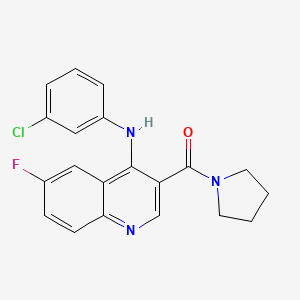
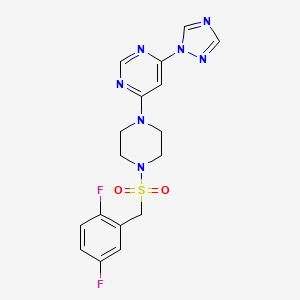
![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2497700.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2497702.png)
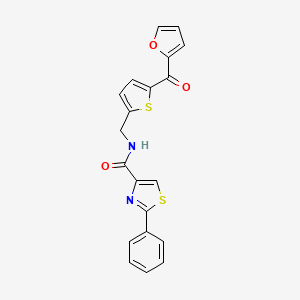
![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)
